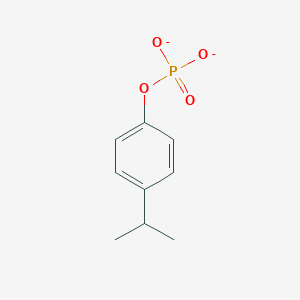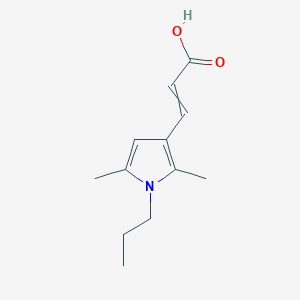
4-(Propan-2-yl)phenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Propan-2-yl)phenyl phosphate is an organic compound that belongs to the class of organophosphates It is characterized by the presence of a phosphate group attached to a phenyl ring, which is further substituted with a propan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)phenyl phosphate typically involves the phosphorylation of 4-(Propan-2-yl)phenol. One common method is the reaction of 4-(Propan-2-yl)phenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphate ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale phosphorylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Propan-2-yl)phenyl phosphate can undergo various chemical reactions, including:
Hydrolysis: The phosphate ester bond can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the formation of 4-(Propan-2-yl)phenol and phosphoric acid.
Substitution Reactions: The phenyl ring can participate in electrophilic aromatic substitution reactions, where substituents on the ring are replaced by other groups.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide solutions.
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Oxidation/Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are used.
Major Products Formed
Hydrolysis: 4-(Propan-2-yl)phenol and phosphoric acid.
Substitution: Various substituted phenyl phosphates, depending on the substituent introduced.
Oxidation/Reduction: Oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-(Propan-2-yl)phenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organophosphates.
Biology: Studied for its potential role in biochemical pathways involving phosphorylation and dephosphorylation.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug that can release active compounds upon hydrolysis.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Propan-2-yl)phenyl phosphate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes such as phosphatases, which catalyze the hydrolysis of the phosphate ester bond. This reaction releases 4-(Propan-2-yl)phenol and inorganic phosphate, which can participate in further biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(4-isopropylphenyl) phosphate: An ester of isopropyl alcohol and phenyl phosphate, used as a substrate for enzymes and as a reagent in organic synthesis.
Tetraphenyl (propane-2,2-diylbis(4,1-phenylene)) bis(phosphate): A related compound with multiple phenyl phosphate groups, used in various industrial applications.
Uniqueness
4-(Propan-2-yl)phenyl phosphate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C9H11O4P-2 |
|---|---|
Molekulargewicht |
214.15 g/mol |
IUPAC-Name |
(4-propan-2-ylphenyl) phosphate |
InChI |
InChI=1S/C9H13O4P/c1-7(2)8-3-5-9(6-4-8)13-14(10,11)12/h3-7H,1-2H3,(H2,10,11,12)/p-2 |
InChI-Schlüssel |
JMEROBIHUFJHHG-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)OP(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1,3-Benzoxazol-6-yl)carbamoyl]prop-2-enoic acid](/img/structure/B11725514.png)
![(2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine](/img/structure/B11725521.png)
![3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B11725528.png)



![3-{2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B11725576.png)
![4-(Butan-2-yl)-2-[(hydroxyimino)methyl]phenol](/img/structure/B11725580.png)
![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B11725583.png)

![Ethyl 3-[(2-cyanoacetamido)imino]-2,2-diethylbutanoate](/img/structure/B11725589.png)
![1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea](/img/structure/B11725591.png)
![4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline](/img/structure/B11725592.png)
![N'-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-3,3-dimethoxypropanehydrazide](/img/structure/B11725598.png)
